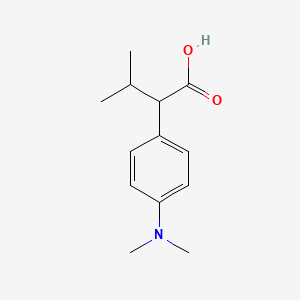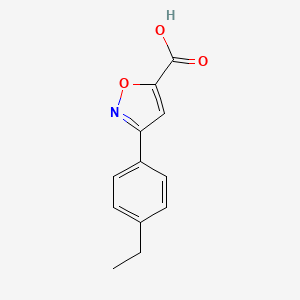
3-(4-Ethylphenyl)isoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethylphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a 4-ethylphenyl group and a carboxylic acid group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another method involves the use of Cu(I) or Ru(II) catalysts for the (3+2) cycloaddition reaction .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of microwave irradiation to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes.
Reduction: Formation of amines.
Substitution: Introduction of different substituents on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and CuCl. Reaction conditions often involve moderate temperatures and the presence of catalysts such as AuCl₃ .
Major Products
The major products formed from these reactions include substituted isoxazoles, oximes, and amines .
Scientific Research Applications
3-(4-Ethylphenyl)isoxazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to biological targets based on its chemical structure, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde
- 5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid
- 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid
Uniqueness
3-(4-Ethylphenyl)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-ethylphenyl group and the carboxylic acid moiety can lead to distinct interactions with biological targets compared to other isoxazole derivatives .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-8-3-5-9(6-4-8)10-7-11(12(14)15)16-13-10/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
AWZLCHVNSHAJCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


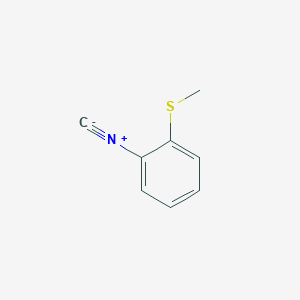

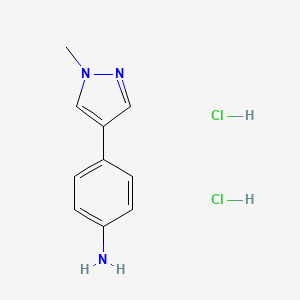
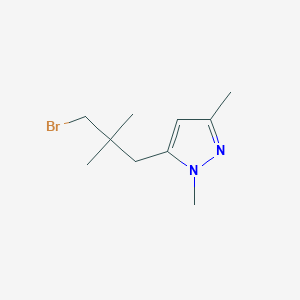
![Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate](/img/structure/B13593718.png)
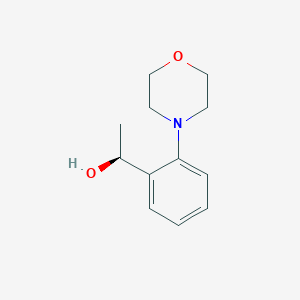
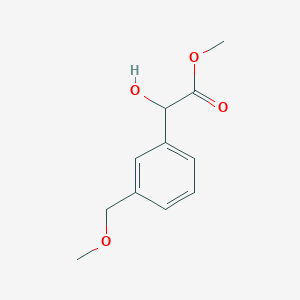

![3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol](/img/structure/B13593762.png)

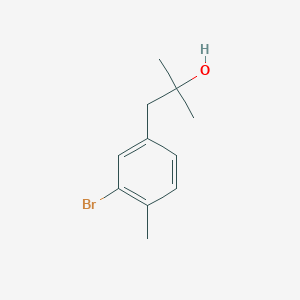
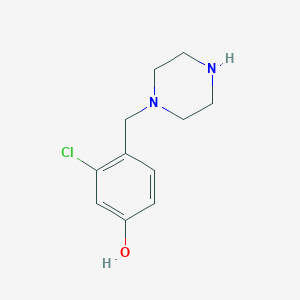
![2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13593785.png)
